2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Description
Cefetamet Pivoxil is the pivalate ester prodrug form of cefetamet, a semi-synthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. After oral administration of cefetamet pivoxil, the ester bond is cleaved, releasing active cefetamet.
Biological Activity
The compound 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule that exhibits significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound features a thiazole ring and a bicyclic structure which contributes to its biological activity. The presence of various functional groups enhances its interaction with biological targets.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes :
Antimicrobial Activity
Research indicates that compounds similar to the one have shown antimicrobial properties. The thiazole moiety is often associated with antibacterial activity against various pathogens.
Anticancer Properties
Studies have suggested that related thiazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, aminothiadiazole, a related compound, has been evaluated in clinical trials for its effects on squamous cell carcinoma of the esophagus but showed limited efficacy .
Anti-inflammatory Effects
The inhibition of LTA4H suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of leukotriene levels can impact conditions such as asthma and arthritis.
Case Studies and Clinical Trials
While there are no direct clinical trials specifically for the compound , related thiazole compounds have been investigated:
- Phase II Trials : A study involving aminothiadiazole demonstrated no significant response in patients with advanced esophageal cancer, indicating the need for further research to optimize efficacy .
- In Vivo Studies : Research on similar compounds has shown effects on purine and pyrimidine metabolism in leukemia models, suggesting potential applications in hematological malignancies .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H23N5O5S |
Molecular Weight | 405.46 g/mol |
Solubility | Soluble in DMSO and water |
Pharmacological Actions | Inhibitor of FBPase and LTA4H |
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861208 |
Source
|
Record name | [(2,2-Dimethylpropanoyl)oxy]methyl 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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